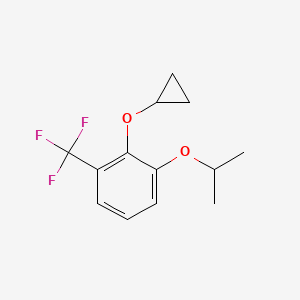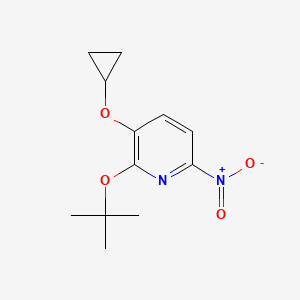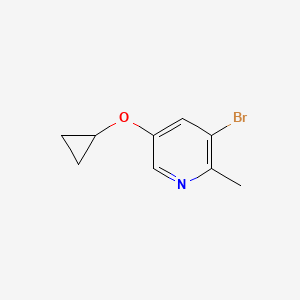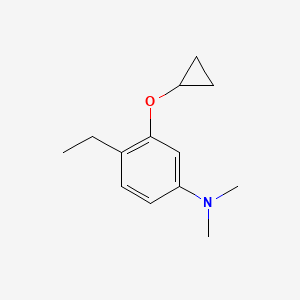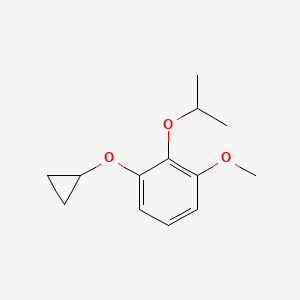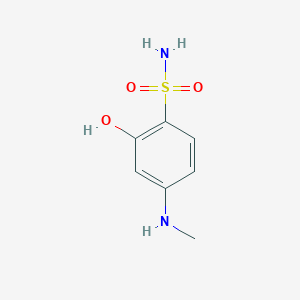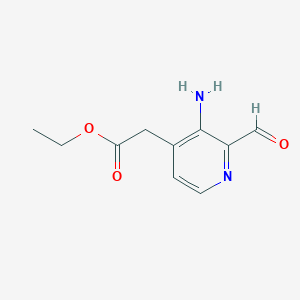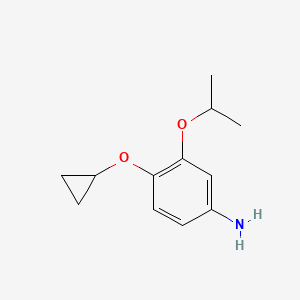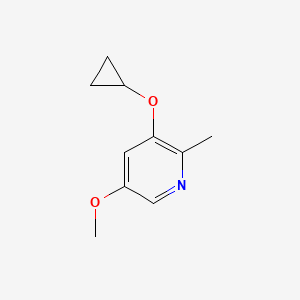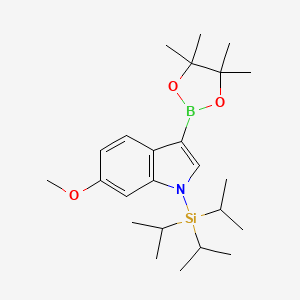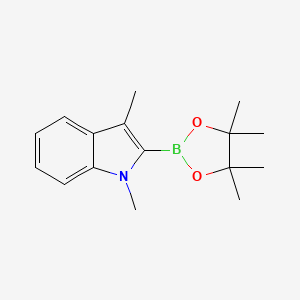
2-Trifluoromethylquinoline 4-boronic acid pinacol ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Trifluoromethylquinoline 4-boronic acid pinacol ester is a boronic ester derivative that plays a significant role in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound is often utilized in Suzuki-Miyaura coupling reactions, which are widely applied in the synthesis of complex organic molecules.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Trifluoromethylquinoline 4-boronic acid pinacol ester typically involves the reaction of 2-Trifluoromethylquinoline with boronic acid derivatives under specific conditions. One common method includes the use of palladium catalysts and bases in an inert atmosphere to facilitate the coupling reaction.
Industrial Production Methods: Industrial production of this compound often employs large-scale Suzuki-Miyaura coupling reactions. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product.
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Reagents such as halides or amines are often used.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halides, amines.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce various reduced forms of the compound.
Applications De Recherche Scientifique
2-Trifluoromethylquinoline 4-boronic acid pinacol ester has a wide range of applications in scientific research:
Chemistry: Used in the synthesis of complex organic molecules, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling.
Biology: Employed in the development of biologically active compounds and pharmaceuticals.
Medicine: Utilized in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: Applied in the production of advanced materials and specialty chemicals.
Mécanisme D'action
The mechanism of action of 2-Trifluoromethylquinoline 4-boronic acid pinacol ester primarily involves its role as a boronic ester in Suzuki-Miyaura coupling reactions. The compound undergoes transmetalation with palladium catalysts, followed by reductive elimination to form the desired carbon-carbon bond. This process is facilitated by the unique electronic properties of the trifluoromethyl and quinoline groups, which enhance the reactivity and selectivity of the coupling reaction.
Comparaison Avec Des Composés Similaires
- 4-Carboxy-2-fluorophenylboronic acid pinacol ester
- 3,4,5-Trifluorophenylboronic acid pinacol ester
- 4-(Hydroxymethyl)phenylboronic acid pinacol ester
Uniqueness: 2-Trifluoromethylquinoline 4-boronic acid pinacol ester is unique due to the presence of both trifluoromethyl and quinoline groups. These functional groups impart distinct electronic properties, making the compound highly reactive and selective in coupling reactions. Compared to similar compounds, it offers enhanced stability and reactivity, making it a valuable reagent in organic synthesis.
Propriétés
Formule moléculaire |
C16H17BF3NO2 |
|---|---|
Poids moléculaire |
323.1 g/mol |
Nom IUPAC |
4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)quinoline |
InChI |
InChI=1S/C16H17BF3NO2/c1-14(2)15(3,4)23-17(22-14)11-9-13(16(18,19)20)21-12-8-6-5-7-10(11)12/h5-9H,1-4H3 |
Clé InChI |
PSFSCKGJFKEHQJ-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=NC3=CC=CC=C23)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


